Cas no 2138049-03-1 (3-(1-methylcyclohexyl)methoxyazetidine)

3-(1-methylcyclohexyl)methoxyazetidine Chemical and Physical Properties
Names and Identifiers
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- 2138049-03-1
- 3-[(1-methylcyclohexyl)methoxy]azetidine
- EN300-1146685
- 3-(1-methylcyclohexyl)methoxyazetidine
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- Inchi: 1S/C11H21NO/c1-11(5-3-2-4-6-11)9-13-10-7-12-8-10/h10,12H,2-9H2,1H3
- InChI Key: RMWSHHKYQIKVEQ-UHFFFAOYSA-N
- SMILES: O(C1CNC1)CC1(C)CCCCC1
Computed Properties
- Exact Mass: 183.162314293g/mol
- Monoisotopic Mass: 183.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 2.3
3-(1-methylcyclohexyl)methoxyazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1146685-1.0g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 1g |
$1343.0 | 2023-05-26 | ||
Enamine | EN300-1146685-10.0g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 10g |
$5774.0 | 2023-05-26 | ||
Enamine | EN300-1146685-0.1g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 0.1g |
$930.0 | 2023-10-25 | |
Enamine | EN300-1146685-2.5g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 2.5g |
$2071.0 | 2023-10-25 | |
Enamine | EN300-1146685-10g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 10g |
$4545.0 | 2023-10-25 | |
Enamine | EN300-1146685-0.5g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 0.5g |
$1014.0 | 2023-10-25 | |
Enamine | EN300-1146685-0.25g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 0.25g |
$972.0 | 2023-10-25 | |
Enamine | EN300-1146685-5.0g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 5g |
$3894.0 | 2023-05-26 | ||
Enamine | EN300-1146685-0.05g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 0.05g |
$888.0 | 2023-10-25 | |
Enamine | EN300-1146685-5g |
3-[(1-methylcyclohexyl)methoxy]azetidine |
2138049-03-1 | 95% | 5g |
$3065.0 | 2023-10-25 |
3-(1-methylcyclohexyl)methoxyazetidine Related Literature
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
Additional information on 3-(1-methylcyclohexyl)methoxyazetidine
3-(1-Methylcyclohexyl)methoxyazetidine: A Comprehensive Overview
3-(1-Methylcyclohexyl)methoxyazetidine (CAS No. 2138049-03-1) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its azetidine ring system and a methoxy group attached to a 1-methylcyclohexyl moiety, exhibits intriguing chemical properties and potential applications in drug development. Recent advancements in synthetic methodologies and computational modeling have further elucidated its structural dynamics and functional attributes, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 3-(1-methylcyclohexyl)methoxyazetidine is defined by its azetidine ring, a four-membered cyclic amine, which is known for its inherent strain and reactivity. The presence of the methoxy group (-OCH3) attached to the cyclohexane ring introduces additional electronic effects, influencing the compound's stability and reactivity. The 1-methyl substitution on the cyclohexane ring further modulates the steric environment, potentially enhancing the compound's bioavailability and pharmacokinetic properties. These structural features have been extensively studied using computational tools such as density functional theory (DFT) and molecular docking simulations, providing insights into its potential interactions with biological targets.
Recent research has highlighted the potential of 3-(1-methylcyclohexyl)methoxyazetidine as a precursor for the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the construction of complex heterocyclic frameworks, which are often encountered in natural products and pharmaceutical agents. The compound's azetidine ring serves as a versatile platform for further functionalization, enabling the incorporation of diverse substituents that can modulate biological activity. This versatility has led to its exploration in the development of novel antibiotics, antiviral agents, and anticancer drugs.
In terms of synthesis, 3-(1-methylcyclohexyl)methoxyazetidine can be prepared via a variety of routes, including nucleophilic substitution reactions and ring-closing metathesis. One notable approach involves the reaction of a suitably substituted cyclohexanol derivative with an azetidinium salt, followed by deprotection steps to yield the final product. The optimization of these reaction conditions has been a focus of recent studies, with researchers seeking to improve yields and reduce synthetic complexity.
The physical properties of 3-(1-methylcyclohexyl)methoxyazetidine are also worth noting. Its melting point and boiling point have been determined through experimental studies, providing valuable data for its handling and storage. Additionally, its solubility in various solvents has been evaluated, which is critical for its application in pharmaceutical formulations. These properties have been corroborated by thermodynamic modeling techniques, ensuring their reliability for practical use.
From an applications perspective, 3-(1-methylcyclohexyl)methoxyazetidine has shown promise in several therapeutic areas. In oncology research, it has been investigated as a potential inhibitor of key enzymes involved in cancer progression. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways, suggesting a potential role in anticancer therapy. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, highlighting its potential as a lead compound for inflammatory disease treatments.
In conclusion, 3-(1-methylcyclohexyl)methoxyazetidine (CAS No. 2138049-03-1) stands out as a multifaceted compound with significant potential in drug discovery and chemical synthesis. Its unique structure, coupled with recent advances in synthetic methods and computational analysis, positions it as a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make meaningful contributions to the advancement of medicinal chemistry.
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